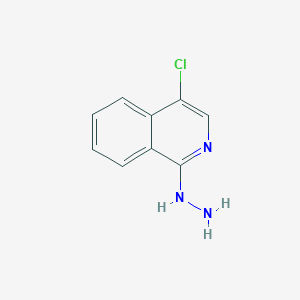

(4-Chloroisoquinolin-1-yl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(4-chloroisoquinolin-1-yl)hydrazine |

InChI |

InChI=1S/C9H8ClN3/c10-8-5-12-9(13-11)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,13) |

InChI Key |

IVXPUXMWQCGSLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2NN)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4 Chloroisoquinolin 1 Yl Hydrazine

Formation of Hydrazones and Their Chemical Transformations

The hydrazine (B178648) group in (4-Chloroisoquinolin-1-yl)hydrazine is a potent nucleophile, making it highly reactive towards carbonyl compounds. This reactivity is the foundation for the synthesis of a wide range of derivatives.

Condensation with Carbonyl Compounds

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a well-established transformation in organic chemistry. libretexts.org In the case of this compound, this condensation reaction proceeds under mild conditions, often catalyzed by a small amount of acid, to yield the corresponding (4-chloroisoquinolin-1-yl)hydrazones. The general scheme for this reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.

This reaction is highly versatile, as a wide variety of aldehydes and ketones can be employed, leading to a large library of hydrazone derivatives. These hydrazones are not merely stable end-products but are often key intermediates for further chemical transformations.

Cyclization Reactions Leading to Fused Heterocycles

The hydrazones derived from this compound are valuable synthons for the construction of fused heterocyclic systems. The presence of the reactive hydrazone functionality, coupled with the isoquinoline (B145761) core, allows for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic nitrogen-containing hydrocarbons (PANHs). These reactions often proceed via electrophilic or radical pathways, resulting in the annulation of new rings onto the isoquinoline framework.

For instance, the intramolecular cyclization of these hydrazones can be induced under thermal or acidic conditions, leading to the formation of complex heterocyclic systems that are of interest for their potential electronic and photophysical properties.

Conversion to Novel Heterocyclic Ring Systems

The strategic derivatization of this compound opens avenues to a plethora of novel heterocyclic ring systems with diverse substitution patterns.

Synthesis of Triazoles and Pyrazoles

The hydrazine moiety is a key building block for the synthesis of five-membered aromatic heterocycles such as triazoles and pyrazoles. nih.govkit.edu The synthesis of 1,2,3-triazoles can be achieved through the "click chemistry" approach, involving the copper-catalyzed cycloaddition of an azide (B81097) with a terminal alkyne. nih.gov In this context, this compound can be converted to the corresponding azide, which then reacts with various alkynes to yield the desired triazole derivatives.

Pyrazoles can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.net The reaction of this compound with various β-diketones or β-ketoesters would lead to the formation of pyrazole (B372694) rings fused to or substituted with the 4-chloroisoquinoline (B75444) moiety. These hybrid molecules are of significant interest due to the combined pharmacological potential of both the pyrazole and isoquinoline scaffolds. researchgate.net

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetylacetone | 1-(4-Chloroisoquinolin-1-yl)-3,5-dimethyl-1H-pyrazole |

| This compound | Ethyl acetoacetate | 1-(4-Chloroisoquinolin-1-yl)-3-methyl-1H-pyrazol-5(4H)-one |

Formation of Pyrido[1,2-a]quinoxalines and Phenanthridines

The isoquinoline scaffold of this compound can be elaborated to form more complex polycyclic systems like pyrido[1,2-a]quinoxalines and phenanthridines. The synthesis of pyrido[1,2-a]quinoxalines can be envisioned through a multi-step sequence starting from the hydrazine derivative. rsc.org This could involve the initial formation of a pyrazino-fused system, followed by further cyclization reactions. mdpi.com

Phenanthridines can be synthesized via intramolecular C-H amination reactions. rsc.org Starting from a suitable precursor derived from this compound, an iodine-mediated cyclization could provide a direct route to phenanthridine (B189435) derivatives. rsc.org Another approach involves the synthesis of isoquinolino[4,3,2-de]phenanthridine, a novel azomethine ylide, which can undergo 1,3-dipolar cycloaddition reactions to form nitrogen-containing polyaromatic hydrocarbons. rsc.org

Applications in the Synthesis of Thiazolidene Derivatives

Thiazolidinones are an important class of heterocyclic compounds with a wide range of biological activities. sysrevpharm.orgresearchgate.net The synthesis of thiazolidinone derivatives from this compound typically involves a multi-step process. First, the hydrazine is converted to a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. This thiosemicarbazide is then cyclized with an α-haloacetic acid or its ester to furnish the thiazolidin-4-one ring. nih.govnih.gov

The resulting N-(4-chloroisoquinolin-1-yl)-thiazolidinone derivatives can be further functionalized at the 5-position of the thiazolidinone ring by condensation with various aromatic aldehydes. nih.gov This modular approach allows for the creation of a diverse library of compounds for biological screening.

Table 2: Synthesis of Thiazolidinone Derivatives

| Step | Reactants | Product |

| 1 | This compound, Phenyl isothiocyanate | 1-(4-Chloroisoquinolin-1-yl)-4-phenylthiosemicarbazide |

| 2 | 1-(4-Chloroisoquinolin-1-yl)-4-phenylthiosemicarbazide, Ethyl chloroacetate | 2-((4-Chloroisoquinolin-1-yl)imino)-3-phenylthiazolidin-4-one |

| 3 | 2-((4-Chloroisoquinolin-1-yl)imino)-3-phenylthiazolidin-4-one, Benzaldehyde | 5-Benzylidene-2-((4-chloroisoquinolin-1-yl)imino)-3-phenylthiazolidin-4-one |

Nucleophilic Reactions and Functional Group Interconversions

The reactivity of this compound is dominated by the nucleophilic character of the hydrazine group and the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution. The hydrazine moiety, with its lone pair of electrons on the terminal nitrogen, readily participates in reactions with various electrophiles.

One of the most important reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. nih.gov This reaction is typically carried out under mild acidic or basic conditions. The resulting hydrazones are stable compounds that can be isolated or used as intermediates for further transformations. For instance, the intramolecular cyclization of hydrazones derived from ortho-acyl-substituted arylhydrazines is a common strategy for the synthesis of fused nitrogen-containing heterocycles. While specific studies on this compound are not prevalent, the principles of hydrazine reactivity are well-established. researchgate.netnih.gov

Furthermore, the hydrazine group can be acylated by reacting with acid chlorides or anhydrides to yield the corresponding acylhydrazides. These derivatives are also valuable intermediates in heterocyclic synthesis. The reactivity of the hydrazine moiety is influenced by the electronic nature of the isoquinoline ring. The electron-withdrawing effect of the chloro substituent and the nitrogen atom in the isoquinoline ring can modulate the nucleophilicity of the hydrazine group.

The chloro atom at the C4 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the substitution process. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates. Such reactions are instrumental in the functionalization of the isoquinoline core. The reaction of 1-chloroisoquinoline (B32320) with amines, for example, has been utilized to synthesize 1-aminoisoquinoline (B73089) derivatives. researchgate.net

A particularly significant application of the dual reactivity of this compound is in the synthesis of fused pyrazole systems. The hydrazine moiety can react with 1,3-dicarbonyl compounds or their equivalents to form a pyrazole ring. For example, reaction with β-diketones would be expected to yield pyrazolyl-substituted isoquinolines. researchgate.net Subsequent intramolecular nucleophilic aromatic substitution, where the newly formed pyrazole ring contains a nucleophilic group that displaces the C4-chloro substituent, can lead to the formation of tetracyclic systems like pyrazolo[4,3-c]isoquinolines. The synthesis of such fused heterocyclic systems is of considerable interest due to their potential biological activities. While direct synthesis from this compound is not explicitly documented in the provided search results, the synthesis of pyrazolo[4,3-c]isoquinolines from related precursors has been reported, highlighting the feasibility of this synthetic strategy. nih.gov

The following table summarizes some expected nucleophilic reactions of this compound based on the known reactivity of hydrazines and chloro-substituted azaheterocycles.

| Electrophile/Nucleophile | Reagent | Expected Product | Reaction Type |

| Aldehyde/Ketone | RCHO / RCOR' | (4-Chloroisoquinolin-1-yl)hydrazone | Condensation |

| Acid Chloride | RCOCl | N'-(4-Chloroisoquinolin-1-yl)acylhydrazide | Acylation |

| β-Diketone | RCOCH2COR' | 1-(1H-Pyrazol-1-yl)-4-chloroisoquinoline derivative | Cyclocondensation |

| Amine | RNH2 | 4-Amino-1-hydrazinylisoquinoline derivative | Nucleophilic Aromatic Substitution |

| Alkoxide | RO- | 4-Alkoxy-1-hydrazinylisoquinoline derivative | Nucleophilic Aromatic Substitution |

Exploration of Structure-Reactivity Relationships in Derivatives

Derivatization of the hydrazine group, for instance by acylation or hydrazone formation, alters its nucleophilicity and steric bulk. An acyl group, being electron-withdrawing, will decrease the nucleophilicity of the adjacent nitrogen atom. This can be strategically employed to direct further reactions. For example, in a subsequent cyclization step, the reduced nucleophilicity might prevent unwanted side reactions.

Modification at the C4-position by substituting the chloro group with different nucleophiles introduces a wide range of functional groups that can dramatically alter the electronic properties of the isoquinoline ring system. The introduction of an electron-donating group, such as an amino or alkoxy group, will increase the electron density of the ring. This, in turn, can affect the reactivity of the hydrazine moiety, potentially increasing its nucleophilicity. Conversely, the introduction of a strong electron-withdrawing group would have the opposite effect.

The interplay between the substituents on the hydrazine moiety and the C4-position of the isoquinoline ring is a key aspect of the structure-reactivity relationship. For example, in a derivative where the C4-chloro group has been replaced by an amino group, the resulting (4-aminoisoquinolin-1-yl)hydrazine will have a more electron-rich isoquinoline core. This increased electron density could enhance the nucleophilicity of the hydrazine group, making it more reactive towards electrophiles.

Furthermore, the nature of the substituent at the C4-position can influence the feasibility of subsequent intramolecular reactions. A bulky substituent at C4 could sterically hinder the approach of reactants to the hydrazine moiety or impede intramolecular cyclization reactions. Conversely, a substituent at C4 that can act as a leaving group or participate in a cyclization reaction opens up further avenues for complex molecule synthesis.

The table below illustrates how different derivatives of a hypothetical (4-substituted-isoquinolin-1-yl)hydrazine might exhibit varied reactivity based on the electronic nature of the substituent at the C4 position.

| C4-Substituent (X) | Electronic Effect | Expected Impact on Hydrazine Nucleophilicity | Potential for Subsequent Reactions |

| -Cl (original) | Electron-withdrawing | Decreased | Good leaving group for SNAr |

| -NH2 | Electron-donating | Increased | Can participate in further functionalization |

| -OCH3 | Electron-donating | Increased | Generally stable |

| -CN | Electron-withdrawing | Decreased | Can be hydrolyzed or reduced |

Structural Characterization and Spectroscopic Analysis of 4 Chloroisoquinolin 1 Yl Hydrazine Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of the precise arrangement of atoms within (4-Chloroisoquinolin-1-yl)hydrazine derivatives relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the isoquinoline (B145761) ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The chemical shifts of these protons would be influenced by the presence of the chlorine atom at the C4 position and the hydrazine (B178648) group at the C1 position. The protons of the hydrazine group (-NH-NH₂) would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

| Proton/Carbon | Predicted Chemical Shift Range (ppm) | Notes |

| Aromatic Protons | δ 7.0 - 8.5 | Complex splitting patterns expected due to coupling. |

| Hydrazine Protons (NH, NH₂) | δ 4.0 - 6.0 (variable) | Often broad signals, may exchange with D₂O. |

| C1 (C-NHNH₂) | δ 150 - 160 | Deshielded due to attachment to nitrogen. |

| C4 (C-Cl) | δ 130 - 140 | Chemical shift influenced by the electronegative chlorine atom. |

| Other Aromatic Carbons | δ 120 - 135 | Distinct signals for each carbon in the benzene (B151609) ring portion. |

This table presents predicted NMR data based on general principles and data from related compounds.

Infrared (IR) and Mass Spectrometry

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazine group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the isoquinoline ring would be observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Isoquinoline) | 1600 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-Cl Stretch | 700 - 800 |

This table outlines the expected IR absorption bands for the key functional groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound (C₉H₈ClN₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 193.63 g/mol ). The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Fragmentation would likely involve the loss of the hydrazine group or the chlorine atom, leading to other observable peaks in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly documented, studies on related isoquinoline hydrazine derivatives, such as 1-(3-Phenylisoquinolin-1-yl)hydrazine, have been reported. iucr.orgnih.gov These studies reveal important structural features, such as the planarity of the isoquinoline ring system and the potential for intermolecular hydrogen bonding involving the hydrazine moiety. iucr.orgnih.gov For instance, in the crystal structure of 1-(3-Phenylisoquinolin-1-yl)hydrazine, the crystal packing is stabilized by N—H···N hydrogen bonds, forming molecular dimers. iucr.orgnih.gov Similar interactions would be anticipated in the crystal lattice of this compound derivatives, influencing their physical properties.

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| 1-(3-Phenylisoquinolin-1-yl)hydrazine | Triclinic | P-1 | N—H···N hydrogen bonding | iucr.orgnih.gov |

This table provides an example of crystallographic data for a related compound, illustrating the type of information obtained from X-ray crystallography.

Chromatographic and Purity Assessment Methodologies

Ensuring the purity of a synthesized compound is crucial for its subsequent use. Chromatographic techniques are the primary methods for assessing the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of a modifier like trifluoroacetic acid), would be suitable for analyzing this compound. The compound would be detected using a UV detector, typically at a wavelength where the isoquinoline chromophore has a strong absorbance. The purity is determined by the relative area of the main peak compared to any impurity peaks.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of reactions and for preliminary purity assessment. A suitable stationary phase would be silica (B1680970) gel, and the mobile phase could be a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane). The spots can be visualized under UV light.

Gas Chromatography (GC): For volatile derivatives of this compound, gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for purity analysis. The choice of the column and temperature program would depend on the specific properties of the derivative being analyzed.

The combination of these spectroscopic and chromatographic methods provides a robust framework for the comprehensive structural characterization and purity assessment of this compound and its derivatives, which is fundamental for any further investigation or application of these compounds.

Advanced Applications in Materials and Synthetic Organic Chemistry

Utilisation as a Key Building Block in Complex Molecular Architectures

(4-Chloroisoquinolin-1-yl)hydrazine serves as a valuable starting material for the synthesis of a wide range of complex heterocyclic compounds. The presence of both a nucleophilic hydrazine (B178648) moiety and a reactive chloro-substituent on the isoquinoline (B145761) ring allows for a variety of chemical transformations. The hydrazine group can readily react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones, which can then be cyclized to create various five- and six-membered heterocyclic rings. For instance, reactions with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives, while reactions with α,β-unsaturated ketones can yield pyrazolines.

Furthermore, the chlorine atom at the 4-position of the isoquinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This dual reactivity makes this compound a key component in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Such reactions are highly valued in medicinal chemistry and materials science for their efficiency in generating molecular diversity. For example, it can be envisioned to participate in the synthesis of fused heterocyclic systems, such as triazolo[4,3-a]quinolines and other related structures, which are known to possess a range of biological activities. The synthesis of various quinazoline (B50416) derivatives through the reaction of 4-hydrazinoquinazolines with different electrophiles has been reported, showcasing the synthetic potential of related hydrazine compounds. nih.govnih.gov

The general strategy for utilizing hydrazine derivatives in the synthesis of complex heterocyclic systems often involves the initial formation of a hydrazone, followed by an intramolecular cyclization reaction. The specific outcome of the reaction can be controlled by the choice of reactants and reaction conditions.

Design and Synthesis of Fluorescent Isoquinoline Derivatives

Isoquinoline and its derivatives are well-known for their fluorescent properties, and the introduction of a hydrazine group at the 1-position can be a strategic approach to modulate and enhance these properties. The hydrazine moiety can act as a linking unit to attach other chromophores or auxochromes, thereby tuning the absorption and emission characteristics of the resulting molecule. The synthesis of novel isoquinoline derivatives with significant fluorescent properties has been an active area of research. nih.gov

The development of fluorescent probes often relies on the principle of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The hydrazine group in this compound can participate in such processes. For example, the lone pair of electrons on the nitrogen atoms of the hydrazine can be involved in ICT, leading to a large Stokes shift, which is a desirable property for fluorescent probes to minimize self-quenching.

The synthesis of such fluorescent derivatives would typically involve the reaction of the hydrazine group with a molecule containing a fluorophore or a group that can be converted into one. For instance, reaction with a coumarin (B35378) or fluorescein (B123965) derivative bearing a reactive group like an aldehyde or an acid chloride could lead to a hybrid molecule with enhanced fluorescent properties. The general synthesis of fluorescein, a widely used fluorescent dye, involves the reaction of resorcinol (B1680541) and phthalic anhydride, highlighting the types of structures that can be incorporated. wordpress.comwpmucdn.com The development of fluorogenic chromones for DNA detection also showcases advanced strategies in fluorescent dye synthesis. nih.gov

Application in Dye and Pigment Production

The hydrazine functional group is a key precursor in the synthesis of azo dyes, which represent the largest class of synthetic colorants used in various industries. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which then couples with an electron-rich aromatic compound. While this compound is not a primary amine, it can be oxidized to the corresponding diazonium salt or participate in other coupling reactions to form azo compounds.

The general principle of azo dye synthesis involves the reaction of a diazonium salt with a coupling component, which can be an aromatic amine or a phenol. The color of the resulting azo dye depends on the electronic properties of the aromatic rings and the substituents present. The chloro- and isoquinoline moieties in this compound would be expected to influence the color of the resulting dye, potentially leading to novel shades.

The synthesis of azo dyes is a well-established industrial process, and the incorporation of heterocyclic moieties like isoquinoline can lead to dyes with improved properties such as lightfastness, thermal stability, and affinity for certain fibers. While direct application of this compound in commercial dye production is not widely documented, its chemical structure suggests its potential as a scaffold for the development of new colorants.

Development of Chemical Probes and Ligands for Research Purposes

The structural features of this compound make it an attractive scaffold for the design of chemical probes and ligands for various research applications, including bioimaging and coordination chemistry. The hydrazine moiety is known to be a good chelating agent for metal ions, and the isoquinoline ring system is found in many biologically active molecules.

Hydrazine-based ligands can form stable complexes with a variety of transition metals. The resulting metal complexes can have interesting catalytic, magnetic, or photophysical properties. The synthesis of Schiff base ligands from hydrazine derivatives and their subsequent complexation with metal ions is a common strategy to create new coordination compounds. These complexes can be used as catalysts in organic reactions or as probes for sensing specific metal ions. The synthesis of quinazolinone derivatives and their use as building blocks for various bioactive compounds has been explored. nih.govekb.eg

In the context of chemical biology, hydrazine-containing molecules are used as probes to study biological processes. For example, they can be designed to react selectively with certain biomolecules, allowing for their detection and visualization within a cellular environment. The development of fluorophore-labeled peptides for biological imaging often involves the use of reactive handles that can be coupled to fluorescent dyes. nih.gov The synthesis of quinazoline derivatives with potential antitumor activity also highlights the importance of such heterocyclic scaffolds in medicinal chemistry. nih.gov

Computational and Theoretical Investigations of 4 Chloroisoquinolin 1 Yl Hydrazine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to predict molecular properties with a favorable balance between accuracy and computational cost, making it ideal for medium-sized organic compounds like (4-Chloroisoquinolin-1-yl)hydrazine.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would be performed using a DFT functional, such as B3LYP, paired with a basis set like 6-31G(d,p), which provides flexibility for modeling electronic distributions and interactions. The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles, defining the molecule's conformation.

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the molecular electrostatic potential (MEP) and electron density distribution. The MEP map is particularly insightful as it reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov For this compound, the electronegative nitrogen and chlorine atoms are expected to be regions of negative potential (electron-rich), while the hydrazine (B178648) protons and parts of the aromatic system would show positive potential (electron-poor).

Table 1: Illustrative Optimized Geometric Parameters for this compound Core Structure (DFT/B3LYP/6-31G(d,p))

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C(1)-N(hydrazine) | 1.38 Å |

| Bond Length | N-N (hydrazine) | 1.43 Å |

| Bond Length | C(4)-Cl | 1.75 Å |

| Bond Angle | C(9)-C(1)-N(hydrazine) | 121.5° |

| Dihedral Angle | C(9)-C(1)-N-N | -175.0° |

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. mnstate.edu The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mnstate.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, DFT calculations would determine the energies of these orbitals. The analysis would likely show the HOMO density localized on the electron-rich hydrazine moiety and parts of the isoquinoline (B145761) ring, while the LUMO might be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atom. This distribution governs the molecule's behavior in charge-transfer interactions. researchgate.net

Table 2: Illustrative Frontier Orbital Properties for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Calculated Value (Illustrative) | Implication |

|---|---|---|

| HOMO Energy | -5.85 eV | Electron-donating capability |

| LUMO Energy | -1.98 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.87 eV | Indicates moderate chemical reactivity and stability |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

DFT calculations are also employed to predict the vibrational spectra (e.g., Infrared and Raman) of a molecule. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This predicted spectrum is invaluable for interpreting experimental data, as it allows for the assignment of specific spectral bands to the vibrations of particular functional groups within the molecule. nih.gov For this compound, key vibrational modes would include the N-H stretching of the hydrazine group, the C-Cl stretching, C=N vibrations within the isoquinoline ring, and various aromatic C-H bending and stretching modes. Comparing the calculated frequencies with experimental IR spectra helps to confirm the molecule's structure and purity.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Illustrative) |

|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | 3450 |

| N-H Symmetric Stretch | -NH₂ | 3360 |

| Aromatic C-H Stretch | Ar-H | 3080 |

| C=N Stretch | Isoquinoline Ring | 1610 |

| C-Cl Stretch | Ar-Cl | 750 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movement of atoms and molecules, providing crucial insights into conformational flexibility and stability in different environments, such as in a solvent. nih.govphyschemres.org

For this compound, an MD simulation would typically be run for a duration of nanoseconds to observe its structural fluctuations. The system is first solvated in a water box to mimic physiological conditions, and the simulation tracks the trajectory of each atom according to classical mechanics. physchemres.org Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's backbone over the simulation time. A stable RMSD plot indicates that the molecule maintains a consistent average conformation. nih.gov This technique is essential for understanding how the molecule might adapt its shape upon approaching a biological target. nih.gov

Molecular Docking and Binding Interaction Studies with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. nih.gov This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Elucidation of Ligand-Protein Interactions at a Molecular Level

To study this compound as a potential inhibitor, it would be docked into the active site of a relevant biological target, such as a protein kinase or other enzymes implicated in disease. The process involves preparing the 3D structures of both the ligand and the protein. youtube.com Docking algorithms then sample a vast number of possible binding poses and score them based on binding affinity, typically expressed in kcal/mol. researchgate.net

The best-scoring poses reveal detailed information about the ligand-protein interactions. mdpi.com This includes identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, van der Waals forces, or pi-pi stacking with the ligand. mdpi.com For this compound, the hydrazine group could act as a hydrogen bond donor and acceptor, the isoquinoline ring could engage in hydrophobic and stacking interactions, and the chlorine atom might form halogen bonds or other specific contacts. This detailed interaction map is crucial for explaining the compound's biological activity and guiding further optimization. nih.gov

Table 4: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Energy | -8.2 kcal/mol |

| Hydrogen Bonds | Hydrazine -NH₂ with Asp145; Ring Nitrogen with Lys72 |

| Hydrophobic Interactions | Isoquinoline ring with Leu25, Val55, Ala80 |

| Interacting Residues | Lys72, Leu25, Val55, Ala80, Asp145 |

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and molecular recognition properties of chemical systems. nih.govyoutube.comyoutube.com In the context of this compound and its analogs, understanding these interactions is fundamental. Key NCIs include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydrazine moiety in this compound is a potent hydrogen bond donor and acceptor. The nitrogen atoms of the hydrazine group can form hydrogen bonds with suitable acceptor and donor groups in interacting molecules, such as proteins or other solvent molecules. youtube.com Similarly, the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. Computational studies on related heterocyclic systems, such as pyrazinecarboxamide derivatives, have employed methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis to characterize and quantify these interactions. nih.gov These analyses provide information on the strength and nature of the hydrogen bonds, distinguishing between electrostatic and covalent contributions.

π-π Stacking: The aromatic isoquinoline ring of this compound can participate in π-π stacking interactions with other aromatic systems. These interactions, driven by electrostatic and dispersion forces, are vital for the stabilization of molecular complexes. youtube.comyoutube.com The substituent on the aromatic ring can influence the nature and strength of these interactions. For instance, electron-withdrawing groups can affect the quadrupole moment of the aromatic ring, thereby modulating the π-π stacking geometry and energy. Theoretical studies on substituted aromatic systems have shown that both parallel-displaced and T-shaped stacking arrangements are possible, with the specific geometry depending on the electronic nature of the interacting rings.

Analysis of Binding Free Energy and Affinity Predictions (e.g., MM-GBSA)

Predicting the binding affinity of a ligand to a biological target is a cornerstone of computational drug design. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the binding free energy of a ligand to a protein. nih.gov This method combines molecular mechanics energies with continuum solvation models to provide a computationally efficient yet reasonably accurate prediction of binding affinity. nih.govmdpi.com

The MM-GBSA calculation typically involves the following energy terms:

ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions.

ΔG_solv: The change in solvation free energy, which is composed of a polar and a nonpolar contribution.

-TΔS: The change in conformational entropy upon binding, which is often estimated using methods like normal-mode analysis, though it is computationally expensive and sometimes omitted in relative binding free energy calculations.

| Compound ID | Docking Score (kcal/mol) | ΔG_bind (MM-GBSA) (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| Analog 1 | -8.5 | -55.2 | -45.8 | -20.1 | 10.7 |

| Analog 2 | -8.2 | -52.1 | -42.5 | -18.9 | 10.3 |

| Analog 3 | -7.9 | -49.8 | -40.1 | -17.5 | 9.8 |

| Analog 4 | -7.5 | -45.3 | -38.2 | -15.4 | 8.3 |

This table is a representative example based on data from analogous systems and does not represent actual data for this compound.

These analyses can reveal which interactions (e.g., van der Waals or electrostatic) are the primary drivers of binding for a particular class of compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are instrumental in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

For isoquinoline derivatives, QSAR studies have been successfully applied to understand their activity against various biological targets. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study 2-chloroquinoline (B121035) derivatives as potential antitubercular agents. heteroletters.org These studies generate 3D contour maps that highlight regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. heteroletters.org

Similarly, QSAR studies on 8-hydroxyquinoline (B1678124) and its chloro derivatives have shed light on their antimicrobial properties. researchgate.netnih.gov Such models often use a variety of molecular descriptors, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Reflecting the electronic properties, such as partial charges and orbital energies.

Lipophilic descriptors: Quantifying the hydrophobicity of the molecule.

A typical QSAR study involves developing a statistically robust model that is validated internally and externally to ensure its predictive power. The resulting models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

Exploration of Reaction Mechanisms via Computational Chemistry

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction pathways. For this compound, understanding its formation and subsequent reactions is crucial for its synthesis and application.

The synthesis of this compound itself can be computationally modeled. For instance, the reaction of a chloro-substituted isoquinoline with hydrazine hydrate (B1144303) can be studied to understand the reaction kinetics and thermodynamics. nih.gov

Furthermore, the reactivity of the hydrazine moiety can be explored. Hydrazines are known to undergo various reactions, such as condensation with aldehydes and ketones to form hydrazones. nih.govmdpi.com The mechanism of such a condensation reaction involving this compound could be investigated using quantum chemical methods to determine the activation energies and the structures of intermediates and transition states.

Additionally, the potential for autoxidation of the hydrazine group can be a subject of computational study. Research on the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has shown that these compounds can undergo dimerization to form pyridazino[4,3-c:5,6-c′]diquinoline derivatives. A computational investigation could elucidate the detailed mechanism of such a transformation for this compound, identifying the key radical intermediates and the energetic barriers involved.

Future Research Directions and Emerging Trends

Integration of (4-Chloroisoquinolin-1-yl)hydrazine into Advanced Synthetic Methodologies

The reactivity of the hydrazine (B178648) group and the chloro-substituted isoquinoline (B145761) core makes this compound a versatile building block for the construction of complex molecular architectures. Future research is anticipated to focus on its integration into advanced synthetic methodologies, moving beyond simple condensation reactions.

One promising avenue is its use in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. The hydrazine moiety can participate in various MCRs to form diverse heterocyclic systems. For instance, the reaction of this compound with β-dicarbonyl compounds and another component could lead to the efficient synthesis of novel polycyclic structures.

Furthermore, the application of modern synthetic techniques such as microwave-assisted synthesis and flow chemistry is expected to accelerate the exploration of its reactivity. mdpi.com Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of derivatives, while flow chemistry offers precise control over reaction parameters, enabling safer and more scalable production of intermediates derived from this hydrazine.

The development of catalytic cross-coupling reactions involving the C-Cl bond of the isoquinoline ring is another area ripe for investigation. While the primary focus has often been on the reactivity of the hydrazine group, the chlorine atom provides a handle for introducing further molecular diversity through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

Exploration of Novel Derivatization Pathways and Functionalization Strategies

The inherent reactivity of this compound provides a foundation for extensive derivatization to create libraries of novel compounds for biological screening and materials science applications.

A primary focus will be the cyclocondensation reactions of the hydrazine moiety to form fused heterocyclic systems. Reaction with various electrophilic reagents can lead to the formation of triazole, pyrazole (B372694), or pyridazine (B1198779) rings fused to the isoquinoline core. For example, reaction with dicarbonyl compounds, α,β-unsaturated ketones, or isothiocyanates can yield a variety of fused heterocycles with potential biological activities. The reaction of chloroquinazolines with hydrazine hydrate (B1144303) has been shown to produce 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, suggesting that similar transformations are possible with the isoquinoline analogue. rsc.org

The synthesis of pyrazolo[1,5-a]quinolines and related structures is a particularly interesting direction. clockss.org While existing methods often involve different starting materials, this compound could serve as a key precursor for novel pyrazolo[1,5-a]isoquinoline derivatives.

Moreover, functionalization of the hydrazine group itself, prior to cyclization, can introduce additional points of diversity. Acylation, sulfonylation, or reaction with aldehydes and ketones to form hydrazones are straightforward transformations that can be used to generate a wide array of derivatives. These hydrazones can then be used in further synthetic elaborations or screened directly for biological activity.

Expanding Computational Investigations for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and accelerating the discovery of new functional compounds. For this compound, computational studies are expected to play a crucial role in several areas.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular geometry, and reactivity of the molecule. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, helping to rationalize observed reaction outcomes and predict the feasibility of new synthetic transformations. Quantum mechanical calculations have been used to prove the stability of related pyridazino-diquinolone structures formed from 4-hydrazinylquinolin-2(1H)-ones. mdpi.com

Molecular docking studies can be used to predict the binding affinity of derivatives of this compound to various biological targets. By creating a virtual library of potential derivatives and docking them into the active sites of enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of synthesized derivatives to correlate their chemical structures with their biological activities. This can lead to the development of predictive models that can guide the design of new, more potent compounds.

Role in the Development of New Research Tools and Probes

The unique chemical structure of this compound makes it a candidate for the development of novel research tools and chemical probes.

The isoquinoline moiety is known to be a fluorescent scaffold in some derivatives. mdpi.com By appropriate functionalization, it may be possible to develop fluorescent probes based on the this compound framework. These probes could be designed to respond to specific analytes or changes in the cellular environment, making them valuable tools for chemical biology research.

The hydrazine group is a reactive handle that can be used to attach this scaffold to other molecules or solid supports. This could be exploited in the development of affinity chromatography resins for the purification of proteins that bind to isoquinoline-based ligands.

Furthermore, derivatives of this compound could be developed as inhibitors for specific enzymes or as ligands for particular receptors. The chloro-substituted isoquinoline core is a common feature in many biologically active compounds, and the addition of the hydrazine functionality provides a versatile point for modification to achieve desired selectivity and potency. The reaction of 4-chloroquinoline (B167314) derivatives with hydrazine hydrate has been a known route to access new chemical entities. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (4-Chloroisoquinolin-1-yl)hydrazine derivatives?

- Methodology :

- Reaction Setup : Dissolve stoichiometric equivalents of 1-[3-(4-Chlorophenyl)isoquinolin-1-yl]hydrazine and carbonyl-containing substrates (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under nitrogen to prevent oxidation .

- Heating : Reflux for 12 hours to ensure complete cyclization.

- Work-Up : Quench with water, extract with ethyl acetate, and purify via column chromatography (e.g., silica gel, gradient elution).

- Crystallization : Recrystallize from dichloromethane to obtain high-purity crystals for structural validation .

- Key Parameters : Solvent polarity, reaction time, and inert atmosphere are critical for yield optimization.

Q. How can structural characterization of this compound derivatives be performed?

- Techniques :

- NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and hydrazine NH groups (δ ~5–6 ppm) in CDCl₃ or DMSO-d₆ .

- X-ray Crystallography : Use SHELX software for structure refinement. Hydrogen atoms are placed in calculated positions with isotropic displacement parameters (U(H) = 1.2Ueq(C)) .

- LC/MS : Confirm molecular ions (e.g., m/z = 474.5 [M+1]⁺) using electrospray ionization .

Q. What safety protocols are recommended for handling hydrazine derivatives?

- Guidelines :

- Storage : Keep in tightly sealed containers away from ignition sources. Store at room temperature in a dry environment .

- PPE : Use gloves, lab coats, and fume hoods to avoid inhalation/contact with dust or vapors .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can computational methods predict the reactivity of hydrazine catalysts in metathesis reactions?

- Approach :

- DFT Calculations : Use Gaussian or similar software to model reaction pathways. Compare activation barriers for cycloreversion steps in [2.2.1]- vs. [2.2.2]-bicyclic hydrazines .

- Transition State Analysis : Identify rate-determining steps (e.g., retro-Diels-Alder) using frequency calculations and intrinsic reaction coordinate (IRC) trajectories .

- Validation : Correlate computational predictions with experimental yields (e.g., 45–56% for optimized catalysts) .

Q. What role do hydrazine derivatives play in hydrogen storage and fuel cell applications?

- Mechanistic Insights :

- Catalytic Decomposition : Use Ru- or Ni-based catalysts to decompose hydrazine monohydrate (N₂H₄·H₂O) into H₂ and N₂. Monitor selectivity via gas chromatography .

- Kinetic Studies : Compare low-temperature (≤100°C) and high-temperature (≥300°C) pathways for impurity-free H₂ production .

- Material Design : Synthesize mixed-metal sulfite hydrazine complexes (e.g., Fe/Mg) for combustion-derived ferrites with applications in energy storage .

Q. How can hydrazine derivatives be tailored for use in pharmaceutical intermediates?

- Strategies :

- Bioisosteric Replacement : Modify the isoquinoline core with electron-withdrawing groups (e.g., -Cl) to enhance binding affinity in target proteins .

- SAR Studies : Test substituent effects on biological activity (e.g., antiparasitic or anticancer properties) using in vitro assays .

- Metabolic Stability : Assess CYP450 inhibition profiles (e.g., CYP2D6, CYP3A4) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.